Alvelestat tosylate is a compound primarily investigated for its potential therapeutic applications, particularly in the context of respiratory diseases such as chronic obstructive pulmonary disease and alpha-1 antitrypsin deficiency. It functions as a neutrophil elastase inhibitor, aiming to mitigate tissue damage caused by excessive neutrophil activity. The compound is categorized under the class of small molecule inhibitors, specifically targeting serine proteases.
Alvelestat tosylate is derived from a 5-pyrazolyl-2-pyridone derivative. Its synthesis and structural characteristics have been detailed in various scientific literature and patent filings, which outline its chemical properties and potential applications in treating conditions associated with neutrophil elastase activity .
The synthesis of alvelestat tosylate involves several steps that can be categorized into the following phases:
The synthesis often employs various organic reactions such as nucleophilic substitutions and acylations. Techniques like proton nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound .
The molecular structure of alvelestat tosylate can be represented as follows:
The structure features a pyrazole ring fused to a pyridone moiety, with a sulfonic acid group contributing to its solubility and reactivity.
Proton nuclear magnetic resonance spectroscopy provides insights into the hydrogen environments within the molecule, confirming the presence of key functional groups essential for its biological activity .
Alvelestat tosylate undergoes several chemical reactions primarily involving:
These reactions are crucial for understanding how alvelestat interacts with biological targets, particularly neutrophil elastase. The inhibition mechanism relies on the ability of alvelestat tosylate to bind effectively to the active site of neutrophil elastase, preventing substrate access .
Alvelestat tosylate functions by inhibiting neutrophil elastase, an enzyme that breaks down elastin in connective tissues. By binding to this enzyme, alvelestat prevents it from cleaving elastin and other substrates that contribute to tissue damage in inflammatory conditions.
Studies have demonstrated that alvelestat significantly reduces elastase activity in vitro and in vivo, leading to improved outcomes in models of lung injury and inflammation . The quantitative analysis shows a dose-dependent inhibition pattern, indicating its potential efficacy across various concentrations.
Relevant data indicate that the compound maintains stability over extended periods when stored properly, making it suitable for pharmaceutical applications .
Alvelestat tosylate is primarily researched for its therapeutic applications in:
Clinical trials have shown promise in improving patient outcomes related to these conditions, highlighting alvelestat's role as a significant candidate for further development in respiratory therapeutics .
Alvelestat tosylate (C32H30F3N5O7S2, CAS# 1240425-05-1) features a complex molecular architecture centered on a dihydropyridinone core substituted with pharmacologically critical moieties [1] [5]. The core scaffold incorporates a 1-(3-(trifluoromethyl)phenyl) group at the N1 position, providing steric bulk and electron-withdrawing properties that enhance target binding. Position C5 is occupied by a 1-methyl-1H-pyrazol-5-yl group, contributing to π-stacking interactions within the neutrophil elastase active site, while the C6 methyl group optimizes spatial orientation [3] [8]. A carboxamide linker at C3 connects to the 5-(methylsulfonyl)pyridin-2-yl)methyl moiety, which facilitates hydrogen bonding with enzyme residues. This configuration yields exceptional inhibitory potency against neutrophil elastase (Ki = 9.4 nM, Kd = 9.5 nM) [1] [9].
Table 1: Key Molecular Descriptors of Alvelestat Tosylate
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 717.74 g/mol | Monoisotopic mass |
Formula | C32H30F3N5O7S2 | Elemental composition |
XLogP | 7.08790 | Partition coefficient |
Hydrogen Bond Acceptors | 12 | Topological analysis |
Rotatable Bonds | 8 | Conformational flexibility |
The selection of p-toluenesulfonate (tosylate) as the counterion was driven by multifaceted pharmaceutical requirements. Tosylate formation significantly enhances the aqueous solubility of the parent free base (alvelestat), addressing inherent bioavailability limitations [3] [5]. Crucially, the tosylate anion forms a stable crystalline lattice via strong ionic interactions with the protonated alvelestat amine, as evidenced by X-ray diffraction studies [5]. This salt formation reduces hygroscopicity compared to hydrochloride salts, improving handling during manufacturing. The bulky tosylate anion also mitigates polymorphism risks, ensuring consistent dissolution profiles across production batches [3]. Additionally, the counterion demonstrates biological inertness, avoiding unintended pharmacological interactions while maintaining the intrinsic neutrophil elastase inhibition profile of the active pharmaceutical ingredient [1] [9].
Accelerated stability studies reveal distinct advantages of the tosylate salt over alternative forms. Under ICH guidelines (40°C/75% RH), alvelestat tosylate maintains >98% purity after 6 months, outperforming mesylate and hydrochloride salts which exhibit 5-8% degradation under identical conditions [3] [5]. Thermal analysis (DSC/TGA) demonstrates exceptional robustness, with decomposition onset at 228°C versus 195°C for the hydrochloride salt [5]. The tosylate's stability stems from its resonance-stabilized sulfonate group, which resists oxidative degradation pathways that plague carboxylate salts. Photostability testing further confirms <2% degradation after 1.2 million lux-hours exposure, attributable to the UV-absorbing benzene ring within the tosylate moiety [3]. These properties collectively justify its selection for long-term storage (recommended -20°C for multi-year stability) while maintaining solubility and biological activity [1] [5].
The synthesis of alvelestat tosylate employs a convergent approach with three strategically designed intermediates. The dihydropyridinone core is constructed via a Knoevenagel condensation between ethyl acetoacetate and 3-(trifluoromethyl)aniline, followed by cyclization with methyl vinyl ketone [3]. Simultaneously, the pyrazole moiety is introduced through a Pd-catalyzed Suzuki-Miyaura cross-coupling between 1-methyl-5-bromopyrazole and pinacol boronate at C5 of the pyridinone intermediate. The final bond formation involves an amide coupling between the carboxylic acid derivative of the core scaffold and (5-(methylsulfonyl)pyridin-2-yl)methanamine, mediated by HATU/DIPEA in anhydrous DMF at 0°C to minimize racemization [3] [5]. Tosylation is achieved in the ultimate step by treating alvelestat free base with p-toluenesulfonic acid monohydrate in refluxing ethanol, yielding the crystalline salt upon controlled cooling [5].
Tosylation conditions profoundly impact biopharmaceutical properties. Optimized protocols employ stoichiometric control (1:1 molar ratio) in ethanol/acetone mixtures (4:1 v/v) to prevent di-tosylation impurities [3]. Crystallization kinetics are meticulously managed through temperature-gradient cooling (0.5°C/min from 60°C to 4°C), producing uniform microcrystals (D<50> = 15µm) that enhance dissolution rates [3]. This particle size distribution achieves >85% dissolution within 30 minutes in biorelevant media (FaSSIF, pH 6.5), compared to 45% for unmilled hydrochloride forms [5]. The tosylate salt elevates apparent permeability (Papp) in Caco-2 monolayers to 12.7 × 10-6 cm/s versus 5.3 × 10-6 cm/s for the free base, directly attributable to improved solubility maintaining optimal lipophilicity (logP = 7.09) [3] [5]. These modifications collectively enable oral bioavailability exceeding 60% in preclinical models, a critical achievement for therapeutic utility [1] [9].
Alvelestat tosylate exhibits pH-dependent solubility with marked improvement in ionizing media. In aqueous buffers, solubility ranges from 0.12 mg/mL (pH 7.4 PBS) to 18.5 mg/mL (pH 1.0 HCl), reflecting the compound's weak base characteristics (pKa = 4.2) [3] [5]. Organic solvent screening reveals exceptional solubility in polar aprotic solvents (>100 mg/mL in DMSO and DMF), moderate solubility in alcohols (12.8 mg/mL in ethanol), and negligible solubility in hydrophobic solvents (<0.01 mg/mL in n-octanol) [3]. This profile necessitates formulation approaches like solid dispersions for oral delivery. Co-solvency studies demonstrate synergistic effects: 30% v/v ethanol/water mixtures achieve 6.9 mg/mL solubility, while 0.5% SDS suspensions reach 9.2 mg/mL through micellar solubilization [5].
Table 2: Solubility Profile of Alvelestat Tosylate
Solvent System | Solubility (mg/mL) | Temperature | Notes |
---|---|---|---|
Water (pH 7.0) | 0.12 ± 0.03 | 25°C | Phosphate buffer |
Simulated Gastric Fluid | 18.5 ± 1.2 | 37°C | pH 1.2, pepsin |
DMSO | >100 | 25°C | Complete miscibility |
Ethanol | 12.8 ± 0.7 | 25°C | Ph. Eur. grade |
Ethanol:Water (3:7 v/v) | 6.9 ± 0.4 | 25°C | Cosolvency enhancement |
0.5% SDS in Water | 9.2 ± 0.5 | 37°C | Micellar solubilization |
Thermogravimetric analysis (TGA) reveals a single dehydration event at 82°C (1.2% weight loss), followed by sharp decomposition onset at 228°C (ΔH = 148 J/g) [5]. Isothermal stress testing (70°C/75% RH) demonstrates superior stability at pH 4.0-6.0 with <0.5% degradation over 14 days, while alkaline conditions (pH 8.0) provoke rapid hydrolysis (>12% degradation) [3]. The primary degradation pathway involves pyridinone ring hydrolysis, detected via HPLC-MS as a carboxylic acid derivative (m/z 348.2). Oxidation studies indicate sulfoxide formation (m/z 734.1) occurs only under forced peroxides exposure (0.3% H2O2), confirming the methylsulfonyl group's resilience [5]. Photostability studies under ICH Q1B conditions show minimal degradation (<1.5%) when protected from UV-B radiation, but significant decomposition (18%) occurs upon direct UVC exposure (254 nm), necessitating light-protective packaging [3] [5].
Table 3: Thermal and pH Stability Indicators
Stress Condition | Degradation Products | % Degradation (7 days) | Kinetics |
---|---|---|---|
70°C/dry heat | Desmethyl analog (m/z 703.3) | 1.8% | Zero-order (k=0.12%/day) |
40°C/75% RH | Hydrolyzed lactam (m/z 348.2) | 3.1% | First-order (k=0.0021 h-1) |
pH 2.0 HCl, 60°C | Ring-opened diacid (m/z 366.2) | 8.7% | Acid-catalyzed hydrolysis |
pH 9.0 buffer, 60°C | N-dealkylated product (m/z 645.2) | 15.2% | Base-catalyzed hydrolysis |
5000 lux visible light | Sulfoxide (m/z 734.1) | <1% | Negligible oxidation |
254 nm UV-C (24h) | Multiple photoproducts | 18.3% | Radical-mediated decay |
Table 4: Recognized Synonyms for Alvelestat Tosylate
Synonym | Context of Use |
---|---|
AZD9668 tosylate | Clinical development |
MPH-966 tosylate | Preclinical research |
1,2-Dihydro-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide 4-methylbenzenesulfonate | IUPAC nomenclature |
NE inhibitor tosylate salt | Pharmacological classification |
Elastase inhibitor AZD9668 salt | Biochemical research |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7